1,3,6-Trihydroxy-8-n-propylanthraquinone

Descripción general

Descripción

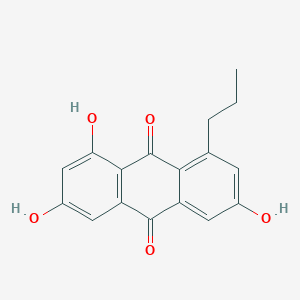

1,3,6-Trihydroxy-8-n-propylanthraquinone is an organic compound with the molecular formula C₁₇H₁₄O₅. It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups and a propyl group attached to the anthraquinone core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,6-Trihydroxy-8-n-propylanthraquinone can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with appropriate reagents to form the desired anthraquinone derivative. The reaction conditions typically include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the formation of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,3,6-Trihydroxy-8-n-propylanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various ethers or esters .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1,3,6-Trihydroxy-8-n-propylanthraquinone has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antibacterial agents, particularly for treating infections associated with biofilms on medical devices and dental surfaces .

Anticancer Potential

The compound has been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, derivatives of anthraquinones have been reported to exhibit cytotoxic effects against breast cancer cells (MCF-7) and other malignancies . The mechanisms underlying these effects include the modulation of cell cycle progression and the induction of oxidative stress in cancer cells.

Biofilm Inhibition

A notable application of this compound is its ability to inhibit biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. The compound has been shown to prevent the initial attachment of bacteria to surfaces, which is crucial for biofilm development. This property is particularly relevant in dental health products aimed at preventing plaque formation and related diseases .

Industrial Applications

Natural Dyes

Anthraquinones are widely used as natural colorants in various industries, including textiles and food. This compound can be derived from natural sources such as plants and fungi, making it a sustainable option for producing dyes. Its vibrant color properties can be harnessed for applications in cosmetics and food products .

Biopesticides

Research into the ecological applications of this compound suggests its potential use as a biopesticide due to its antifungal and antibacterial properties. This could lead to environmentally friendly pest control solutions that minimize chemical usage in agriculture .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,3,6-trihydroxy-8-n-propylanthraquinone involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups and the anthraquinone core play a crucial role in its activity. The compound may exert its effects through oxidative stress, inhibition of specific enzymes, or interaction with cellular components .

Comparación Con Compuestos Similares

Similar Compounds

1,3,6-Trihydroxyanthraquinone: Lacks the propyl group, leading to different chemical properties.

1,3,8-Trihydroxy-6-n-propylanthraquinone: Variation in the position of the hydroxyl groups and propyl group.

1,4,5-Trihydroxy-8-n-propylanthraquinone: Different substitution pattern on the anthraquinone core.

Uniqueness

1,3,6-Trihydroxy-8-n-propylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1,3,6-Trihydroxy-8-n-propylanthraquinone (C₁₇H₁₄O₅) is a derivative of anthraquinone characterized by three hydroxyl groups and a propyl group attached to its core structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties. The presence of hydroxyl groups enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These values indicate that the compound can inhibit the growth of these pathogens at relatively low concentrations, suggesting potential for therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

The mechanism by which this compound exerts its antimicrobial effects may involve the generation of reactive oxygen species (ROS) upon interaction with cellular components. This oxidative stress can lead to damage in bacterial membranes and DNA, ultimately resulting in cell death. Additionally, the compound may inhibit key enzymes involved in bacterial metabolism .

Anticancer Activity

Research also indicates that this compound possesses anticancer properties. Preliminary studies suggest that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Case Study: Anticancer Effects

In a study investigating the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), results showed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic factors such as cytochrome c and caspase activation .

Biofilm Inhibition

Another significant biological activity is the inhibition of biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix. The ability of this compound to prevent biofilm formation could be particularly beneficial in medical settings to combat persistent infections associated with biofilms .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other anthraquinone derivatives.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Biofilm Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 1,3-Dihydroxyanthraquinone | Moderate | Low | No |

| 1,4-Dihydroxy-8-n-propylanthraquinone | Low | Moderate | Yes |

This comparison highlights the superior antimicrobial efficacy and biofilm inhibition potential of this compound compared to other derivatives.

Propiedades

IUPAC Name |

1,3,6-trihydroxy-8-propylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-2-3-8-4-9(18)5-11-14(8)17(22)15-12(16(11)21)6-10(19)7-13(15)20/h4-7,18-20H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGHVXJQLZFPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159268 | |

| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135161-96-5 | |

| Record name | 1,3,6-Trihydroxy-8-propyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135161-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.